azóis

Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.

In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.

Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- pirazóis

- Tiazóis

- triazóis

- imidazóis

- oxazóis

- Isoxazóis

- Tetrazóis

- Oxazóis

- tiazólios

- Ácidos carboxílicos pirazólicos e derivados

- oxazóis 2,4,5-trissubstituídos

- Fenilpirazóis

- tiazóis 4,5-dissubstituídos

- Ácidos carboxílicos imidazólicos e derivados

- Fenil-1,3-oxazóis

- N-substituídos imidazóis

- tiazóis 2,4-dissubstituídos

- nitroimidazóis

- Fenilimidazóis

- 2,5-dissubstituídos tiazóis

- Feniloxadiazóis

- Aminoimidazóis

- ditiázóis

- tiazóis trissubstituídos

- Ácidos tiazólicos e derivados

- Tiazolcarboxamidas

- 2,4,5-trissubstituídos imidazóis

- 1,2,4,5-tetra-substituídos imidazóis

- 1,2,4-trissubstituídos imidazóis

- 1,2,5-trissubstituídos imidazóis

- oxazóis di-substituídos

- oxazóis 4,5-dissubstituídos

- Carbilas imidazóios

- fenil-1,2,4-triazóis

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

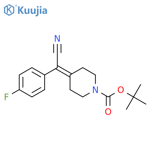

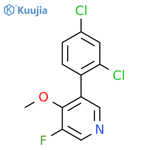

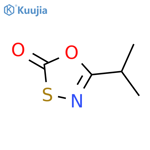

5-methyl-2H-1,3,4-oxathiazol-2-one | 17452-74-3 | C3H3NO2S |

|

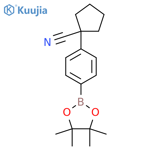

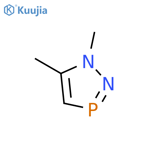

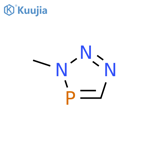

1H-1,2,3-Diazaphosphole, 1,5-dimethyl- | 69991-36-2 | C4H7N2P |

|

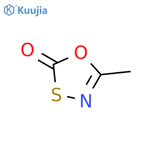

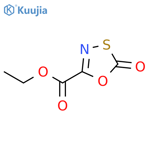

2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester | 61689-40-5 | C5H5NO4S |

|

3-methyltriazaphosphole | 118806-66-9 | C2H4N3P |

|

5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one | 116146-20-4 | C5H7NO2S |

|

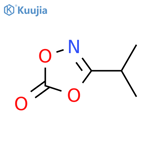

1,4,2-Dioxazol-5-one, 3-(1-methylethyl)- | 114379-10-1 | C5H7NO3 |

|

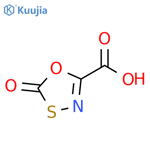

2-oxo-2H-1,3,4-oxathiazole-5-carboxylic acid | 2090262-31-8 | C3HNO4S |

|

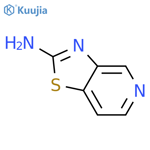

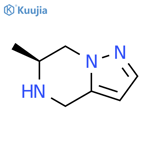

(6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | 2165791-38-6 | C7H11N3 |

|

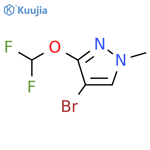

4-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole | 2665661-07-2 | C5H5BrF2N2O |

|

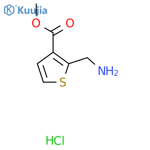

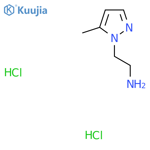

[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride | 2191401-18-8 | C6H13Cl2N3 |

Literatura Relacionada

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

Fornecedores recomendados

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados